molecular formula C15H16N2O B581650 3-(4-Aminophenyl)-N-ethylbenzamide CAS No. 1345471-45-5

3-(4-Aminophenyl)-N-ethylbenzamide

Cat. No. B581650
M. Wt: 240.306
InChI Key: SXHRJNUFEJOBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-N-ethylbenzamide, also known as 4-aminophenyl N-ethylbenzamide, is a chemical compound that has been the subject of numerous scientific studies and applications in the fields of medicine, pharmacology, and biochemistry. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied for its potential role in the regulation of biochemical and physiological processes.

Scientific Research Applications

  • Anti-rheumatoid arthritis activities

    • Application: This compound has been used in the synthesis of novel 3-(4-aminophenyl) coumarins for the treatment of rheumatoid arthritis .
    • Method: A series of novel 3-(4-aminophenyl) coumarins containing different substituents were synthesized .
    • Results: Preliminary activity screening showed that compound 5e had the strongest inhibitory activity on the proliferation of fibroid synovial cells, and it also had inhibitory effect on RA-related cytokines IL-1, IL-6, and TNF-a .
  • Synthesis of 1,2,4-triazole-containing scaffolds

    • Application: This compound has been used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
    • Method: Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
    • Results: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
  • Organic Light-Emitting Diodes (OLEDs)

    • Application: This compound has been studied as a potential emitter material in OLEDs due to its fluorescent properties.
    • Method: The specific method of application in OLEDs is not mentioned in the source.
    • Results: The specific results or outcomes obtained are not mentioned in the source.
  • Spectroscopic characterization and molecular structure analysis

    • Application: The molecular structure of this compound was studied with Density Functional Theory .
    • Method: The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of this compound .
    • Results: The specific results or outcomes obtained are not mentioned in the source .
  • Biosensing Applications

    • Application: This compound has been used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .
    • Method: The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
    • Results: The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .
  • Optoelectronic Processes in Covalent Organic Frameworks

    • Application: This compound has been used in the synthesis of covalent organic frameworks (COFs) for optoelectronic applications .
    • Method: The COFs were synthesized from electron-donating 9-ethyl-9H-carbazole-2,7-dicarboxaldehyde and electron-accepting tris-(4-aminophenyl)triazine .
    • Results: The COFs showed a CO production rate of 102.7 μmol g−1 h−1 without a sacrificial donor or a co-catalyst .
  • Biosensing Applications

    • Application: This compound has been used in the synthesis of tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence for biosensing applications .
    • Method: The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
    • Results: The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .
  • Optoelectronic Processes in Covalent Organic Frameworks

    • Application: This compound has been used in the synthesis of covalent organic frameworks (COFs) for optoelectronic applications .
    • Method: The COFs were synthesized from electron-donating 9-ethyl-9H-carbazole-2,7-dicarboxaldehyde and electron-accepting tris-(4-aminophenyl)triazine .
    • Results: The COFs showed a CO production rate of 102.7 μmol g−1 h−1 without a sacrificial donor or a co-catalyst .

properties

IUPAC Name

3-(4-aminophenyl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17-15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRJNUFEJOBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718358
Record name 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-N-ethylbenzamide

CAS RN

1345471-45-5
Record name [1,1′-Biphenyl]-3-carboxamide, 4′-amino-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.